假掌叶木碱

描述

Synthesis Analysis

Pseudopalmatine synthesis involves complex organic reactions, highlighting the versatility of protoberberine alkaloids. A notable approach is the one-pot cascade synthesis from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, demonstrating the efficiency of generating pseudopalmatine without the need for chromatographic purification or protecting group manipulations, achieving yields up to 86% (Lahm et al., 2015).

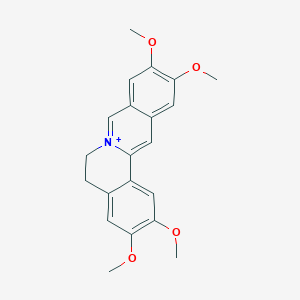

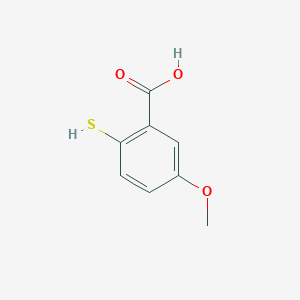

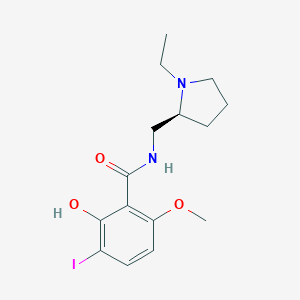

Molecular Structure Analysis

The molecular structure of pseudopalmatine has been elucidated through advanced spectroscopic methods. Studies involving nuclear magnetic resonance (NMR) and mass spectrometry have confirmed its complex structure, essential for understanding its biological activities and chemical reactivity (Nyongbela et al., 2019).

Chemical Reactions and Properties

Pseudopalmatine's chemical reactivity is characterized by its interactions with various substrates, revealing its potential for forming metallophores and engaging in stereochemical transformations. The reversible reactions of opine metallophores, including pseudopaline, exhibit stereo-specificity, underscoring the importance of stereochemistry in its chemical behavior (McFarlane et al., 2019).

Physical Properties Analysis

The physical properties of pseudopalmatine, such as solubility and crystallinity, are influenced by its molecular structure. While specific studies on pseudopalmatine's physical properties were not identified, research on similar compounds provides insights into the factors affecting these properties, including polymorphism and pseudo-polymorphism in the context of co-crystals (Mukherjee & Desiraju, 2011).

Chemical Properties Analysis

Pseudopalmatine's chemical properties, such as its reactivity towards nucleophiles and electrophiles, are key to its biological activity. Dynamic imine chemistry, relevant to pseudopalmatine's structure, emphasizes the significance of reversible imine bond formation in synthetic chemistry, offering pathways for creating complex molecules and structures (Belowich & Stoddart, 2012).

科学研究应用

土壤和植物微生物学: 假掌叶木碱用于研究土壤和植物中的利用蛋白胺的微生物,包括冠瘿瘤和马铃薯块茎(Nautiyal & Dion, 1990).

生物化学和药物开发: 它在研究细菌病原体的假掌叶木碱脱氢酶中发挥作用,该脱氢酶催化可逆反应并产生立体特定的金属载体。这对于动力学分析、金属配位和药物开发具有影响(McFarlane et al., 2019).

医学研究: 专门来自恩氏氯木的假掌叶木碱已被研究其抑制微丝蚴运动的潜力,这可能有助于对抗河盲症等疾病(Nyongbela et al., 2019).

微生物养分获取: 在微生物学中,与假掌叶木碱相关的化合物假掌叶木碱胺参与了铜绿假单胞菌在金属稀缺环境中的锌吸收,模拟了螯合环境(Lhospice et al., 2017).

病原体研究: 它在了解假掌叶木碱胺在细菌致病性中的作用和在金属稀缺环境中获取必需微量营养素方面也至关重要,这对于细菌在感染期间的发育至关重要(Cullia et al., 2020).

传统医学: 假掌叶木碱作为恩氏氯木树皮中发现的一种天然生物碱,在民间医学中历史上用于治疗各种疾病(Virtanen, 2008).

抗疟疾活性: 它对恶性疟原虫菌株表现出抗疟疾活性,表明在疟疾治疗中具有潜在应用(Baghdikian et al., 2013).

化学合成研究: 假掌叶木碱是原小檗碱类生物碱的一部分,研究包括其合成,对有机化学和药理学有贡献(Lahm et al., 2015).

未来方向

Future research directions include investigating how the concentration of pseudopalmatine affects pharmacological effects and toxicity, the mechanism of synergy between pseudopalmatine and other protoberberine alkaloids, and structural modification of pseudopalmatine as a key method to enhance pharmacological activity and reduce toxicity .

作用机制

Target of Action

Pseudopalmatine is a natural product found in various plant species It has been shown to exhibit anti-acetylcholinesterase (ache) activity , suggesting that one of its potential targets could be the AChE enzyme.

Mode of Action

Its anti-acetylcholinesterase activity suggests that it may interact with the ache enzyme, inhibiting its activity . This inhibition could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Result of Action

Its anti-acetylcholinesterase activity suggests that it may enhance cholinergic transmission at the cellular level . This could potentially lead to various physiological effects, depending on the specific cells and tissues involved.

属性

IUPAC Name |

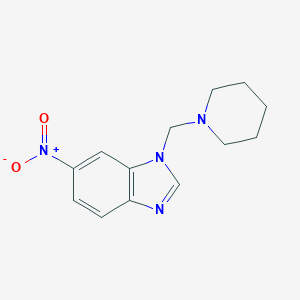

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBXKHKECKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349252 | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudopalmatine | |

CAS RN |

19716-66-6 | |

| Record name | Pseudopalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Pseudopalmatine?

A1: Pseudopalmatine has demonstrated in vitro activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs for Alzheimer's disease. [] Additionally, it has shown in vitro anti-onchocercal activity, specifically inhibiting the motility of Onchocerca ochengi microfilariae. []

Q2: What is the chemical structure of Pseudopalmatine?

A2: Pseudopalmatine is a quaternary protoberberine alkaloid with the molecular formula C21H22NO4+. Its structure consists of a protoberberine skeleton with a methoxy group at positions 2, 3, and 10 and a hydroxyl group at position 9. []

Q3: Are there any known structure-activity relationships (SAR) for Pseudopalmatine?

A3: While specific SAR studies focusing solely on Pseudopalmatine are limited, research indicates that modifications to the protoberberine skeleton can influence biological activity. For instance, introducing a dichloromethyl group at the 8-position of quaternary protoberberine alkaloids, including Pseudopalmatine, enhanced their antiproliferative activity against colorectal cancer cells compared to their unmodified counterparts. [] Furthermore, the presence of quaternary nitrogen appears crucial for anti-AChE activity in protoberberine alkaloids like Pseudopalmatine. []

Q4: What are the sources of Pseudopalmatine?

A4: Pseudopalmatine has been isolated from various plant species, including Enantia chlorantha [], Alphonsea tonkinensis [, ], Berberis amurensis [], and Annona glabra. []

Q5: What methods are used to analyze and characterize Pseudopalmatine?

A5: Various analytical techniques are employed to characterize Pseudopalmatine. These include Nuclear Magnetic Resonance spectroscopy (NMR) for structural elucidation, High-Pressure Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESI-MS) for identification and quantification, and X-ray crystallography for determining its three-dimensional structure. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)